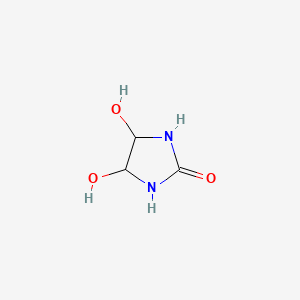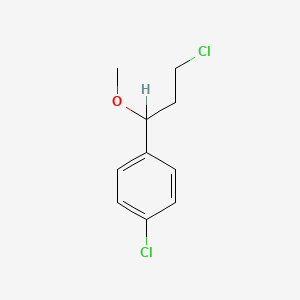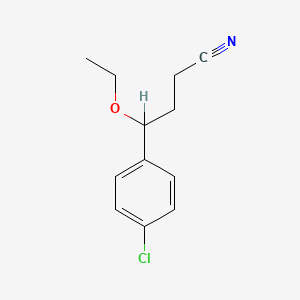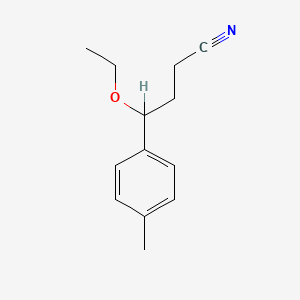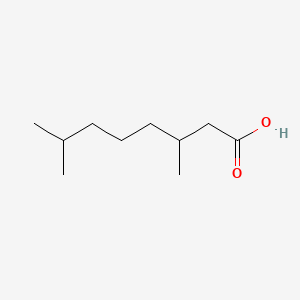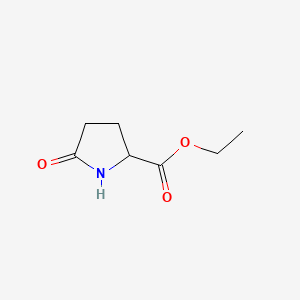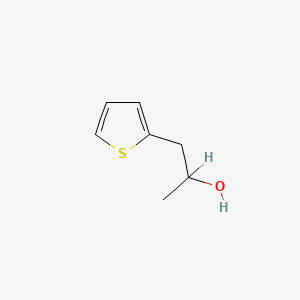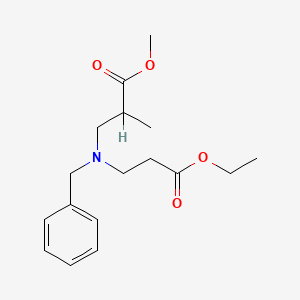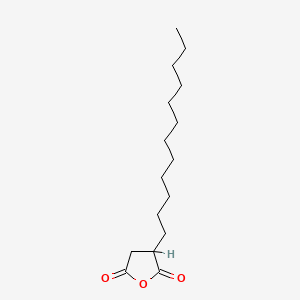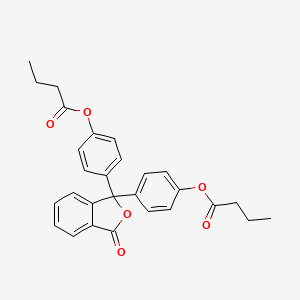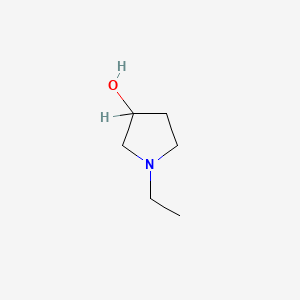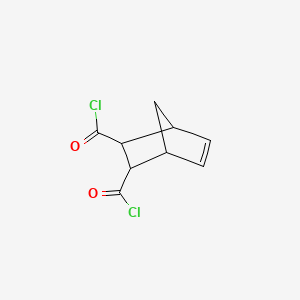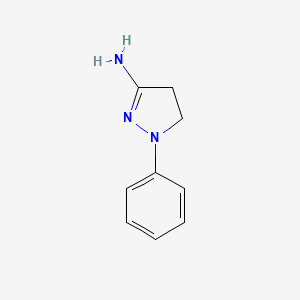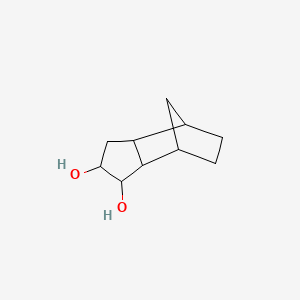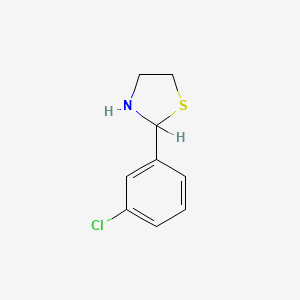
2-(m-Chlorophenyl)thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(m-Chlorophenyl)thiazolidine is a compound that features a thiazolidine ring, a five-membered saturated heterocycle containing sulfur and nitrogen atoms, which is substituted with a meta-chlorophenyl group. This structural motif is of interest due to its presence in biologically active compounds, including antibiotics like penicillin, and its potential applications in various fields such as antiradiation, antioxidant, and flavor-enhancing agents, as well as antifungal activities .
Synthesis Analysis
The synthesis of thiazolidine derivatives often involves the condensation of appropriate precursors. For instance, chlorophenylthiosemicarbazone hybrids were synthesized through the reaction of chlorophenylthiosemicarbazides with formylphenyl 2
Scientific Research Applications
Biological Activities and Synthesis
2-(m-Chlorophenyl)thiazolidine derivatives, due to their versatile biological activities, have been the focus of several studies. One study synthesized a series of new 4-thiazolidinone derivatives, highlighting their significant antidiabetic and antioxidant activities. These derivatives were evaluated for α-amylase and α-glucosidase inhibitory potential, and their antioxidant activity was confirmed using DPPH and NO scavenging methods. Molecular docking studies also revealed the potential binding affinity of these compounds with specific proteins (Rajalakshmi, Santhi, & Elakkiya, 2020).
Pharmacological Potential
The pharmacological potential of thiazolidinone derivatives has been explored in various studies. One study focused on novel 5-benzilidene thiazolidinones, specifically investigating the anti-inflammatory potential of one such compound in pre-clinical studies (Uchôa et al., 2009). Another research synthesized a range of nitrogen and sulfur-containing heterocyclic compounds, including thiazolidinones, with demonstrated antibacterial and antifungal activities (Mistry & Desai, 2006).
Antibacterial and Anticancer Activities
Several studies have synthesized new thiazolidinone derivatives and evaluated their antibacterial and anticancer properties. For instance, certain thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids exhibited promising antibacterial activity and were found to be non-toxic at concentrations close to their antibacterial effect (Trotsko et al., 2018). In the realm of anticancer research, newly designed and synthesized pyrimidine derivatives clubbed with thiazolidin-4-one showed significant in vitro anticancer activities against various cell lines, with some compounds specifically exhibiting potent growth inhibition (Rashid et al., 2014).
Structural and Therapeutic Diversity
The structural and therapeutic diversity of small heterocyclic molecules like 2-(m-Chlorophenyl)thiazolidine has garnered attention for their pharmacological importance. This diversity is evident in their various bioactivities, including antiviral, anticonvulsant, anti-inflammatory, and antithyroidal properties. The synthesis and structural elucidation of these compounds have paved the way for assessing their biological activities (Doreswamy et al., 2007).
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
properties
IUPAC Name |
2-(3-chlorophenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNS/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9,11H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJRCRMLQIRLLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60875791 |
Source


|
| Record name | THIAZOLIDINE, 2-(M-CHLOROPHENYL) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60875791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(m-Chlorophenyl)thiazolidine | |
CAS RN |
60980-82-7 |
Source


|
| Record name | Thiazolidine, 2-(m-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060980827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THIAZOLIDINE, 2-(M-CHLOROPHENYL) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60875791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

